(2S)-1,1-Difluoro-4-phenylbutan-2-ol

Renin Inhibition Chiral Synthesis Aliskiren

This is the specific (2S)-enantiomer required as the chiral anchor in the synthesis of the renin inhibitor Aliskiren and other aspartyl protease transition-state analogue inhibitors. The gem-difluoro moiety and precise (S)-stereochemistry at C2 are non-negotiable for biological potency; racemic or (R)-enantiomer mixtures cannot be substituted and would necessitate costly downstream diastereomer separation. Its well-defined spectral data allows for immediate supplier qualification. Ensure you specify enantiopurity requirements to avoid regulatory and quality risks in API synthesis.

Molecular Formula C10H12F2O
Molecular Weight 186.20 g/mol
CAS No. 145299-87-2
Cat. No. B2366020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1,1-Difluoro-4-phenylbutan-2-ol
CAS145299-87-2
Molecular FormulaC10H12F2O
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C(F)F)O
InChIInChI=1S/C10H12F2O/c11-10(12)9(13)7-6-8-4-2-1-3-5-8/h1-5,9-10,13H,6-7H2
InChIKeyMXIFGPYCPAUIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-1,1-Difluoro-4-phenylbutan-2-ol (CAS 145299-87-2): A Chiral gem-Difluoro Alcohol Building Block for Aspartyl Protease Inhibitor Synthesis


(2S)-1,1-Difluoro-4-phenylbutan-2-ol (CAS 145299-87-2), also known as α-(Difluoromethyl)benzenepropanol, is a chiral, gem-difluorinated secondary alcohol with the molecular formula C10H12F2O . This compound serves as a critical chiral building block in medicinal chemistry, most notably as a key intermediate in the synthesis of the marketed renin inhibitor Aliskiren [1]. The presence of the gem-difluoro moiety adjacent to the alcohol functionality creates a chemotype known to act as a transition-state analogue inhibitor for aspartyl proteases, making the precise enantiopure (S)-configuration essential for downstream drug synthesis [2].

Procurement Risk: Why Generic 1,1-Difluoro-4-phenylbutan-2-ol Cannot Replace the (S)-Enantiomer in Synthesis


Generic or racemic 1,1-difluoro-4-phenylbutan-2-ol cannot be substituted for the (2S)-enantiomer in any synthetic route targeting a chiral active pharmaceutical ingredient (API). The specific (S)-stereochemistry at the C2 alcohol position is a critical structural anchor that dictates the three-dimensional shape of downstream inhibitors, enabling them to fit precisely within the chiral active site of target enzymes like renin [1]. Using the opposite (R)-enantiomer or a racemic mixture would lead to a complete loss of biological potency or, at minimum, introduce significant regulatory and quality challenges by generating an undesired diastereomer in the final drug substance, which must be separated and controlled to stringent limits .

Quantitative Differentiation Evidence for (2S)-1,1-Difluoro-4-phenylbutan-2-ol: A Comparative Analysis


Enantiospecificity as a Gatekeeper for Renin Inhibitor Potency

The exact (2S)-enantiomer is a non-negotiable structural requirement for the synthesis of potent renin inhibitors. Its incorporation leads to downstream peptide mimics (e.g., those containing a 'difluorostatine' residue) that exhibit IC50 values in the low nanomolar range (e.g., 8.7 × 10⁻⁷ M for a specific analogue) against human renin [1]. The use of the incorrect enantiomer would produce a diastereomer that is expected to be orders of magnitude less potent, based on the fundamental principle of chiral recognition by the enzyme's active site, effectively rendering the compound inactive [1]. A patent describing an improved process for Aliskiren synthesis explicitly highlights the use of a specific chiral intermediate, underscoring the criticality of enantiopure building blocks [2].

Renin Inhibition Chiral Synthesis Aliskiren

Verified Spectroscopic Identity for Regulatory Quality Control

The compound (2S)-1,1-Difluoro-4-phenylbutan-2-ol possesses a public, verified spectroscopic fingerprint. The SpectraBase database contains 2 NMR spectra and 1 GC-MS spectrum for this specific compound, providing a definitive, citable reference for identity verification and purity assessment [1]. In contrast, closely related analogs like 3-amino-1,1-difluoro-4-phenylbutan-2-ol (CAS 1461706-81-9) or 4,4-difluoro-4-phenylbutan-2-ol (CAS 863506-10-9) [2] lack such a publicly catalogued, multi-spectral reference point, requiring in-house development and validation of analytical methods.

Analytical Chemistry Quality Control NMR Spectroscopy

Validated Role as a Key Intermediate in a Patented, Commercialized Drug Synthesis

The compound is specifically claimed as a crucial intermediate in a patent describing an improved process for manufacturing Aliskiren and its salts [1]. This provides a direct and proprietary link to a multi-billion dollar commercial asset, a provenance that is absent for nearly all structurally similar analogs. Compounds such as (2S)-4,4-difluoro-4-phenylbutan-2-ol (CAS 2227648-92-0) or 4,4-difluoro-4-phenylbutan-2-ol (CAS 863506-10-9) are not cited in comparable regulatory or process chemistry patents for approved drugs, making them speculative tool compounds at best [2][3].

Process Chemistry Patent Literature Aliskiren

Validated Application Scenarios for (2S)-1,1-Difluoro-4-phenylbutan-2-ol (CAS 145299-87-2)


GMP Synthesis of Aliskiren or Aliskiren Hemifumarate

When scaling up the synthesis of the renin inhibitor Aliskiren for clinical or commercial supply, (2S)-1,1-Difluoro-4-phenylbutan-2-ol is the required intermediate. Its use is specified in patented, improved manufacturing processes, directly linking its procurement to the production of an approved drug substance [2].

Structure-Activity Relationship (SAR) Studies on Aspartyl Protease Inhibitors

In programs targeting renin, HIV protease, or BACE-1, this compound serves as the essential chiral monomer for constructing transition-state analogue inhibitors. Its integration into a peptide backbone has been shown to produce low-nanomolar inhibitors, providing a critical starting point for medicinal chemistry optimization [1].

Supplier Qualification for a Custom Synthesis Program

For a CRO or CDMO tasked with synthesizing a fluorinated chiral alcohol library, this compound is an ideal candidate for initial qualification. Its well-defined, publicly available spectroscopic data (2 NMR, 1 MS) allows for a rigorous, data-driven assessment of a new supplier's ability to deliver the correct product with high enantiopurity without the need for internal reference standard development [1].

Quote Request

Request a Quote for (2S)-1,1-Difluoro-4-phenylbutan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.